Cas no 1861555-10-3 (1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine)
![1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine structure](https://ja.kuujia.com/scimg/cas/1861555-10-3x500.png)
1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine 化学的及び物理的性質
名前と識別子
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- 1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine
- 1861555-10-3
- EN300-1109618
-
- インチ: 1S/C8H16N4O/c1-7(2)13-5-3-4-12-6-10-8(9)11-12/h6-7H,3-5H2,1-2H3,(H2,9,11)
- InChIKey: UKEHFXNFCNFUKL-UHFFFAOYSA-N
- SMILES: O(C(C)C)CCCN1C=NC(N)=N1
計算された属性
- 精确分子量: 184.13241115g/mol
- 同位素质量: 184.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 5
- 複雑さ: 142
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 66Ų
1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1109618-0.05g |
1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine |
1861555-10-3 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1109618-1.0g |
1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine |
1861555-10-3 | 1g |
$1142.0 | 2023-05-27 | ||
Enamine | EN300-1109618-0.5g |
1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine |
1861555-10-3 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1109618-0.25g |
1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine |
1861555-10-3 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1109618-5.0g |
1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine |
1861555-10-3 | 5g |
$3313.0 | 2023-05-27 | ||
Enamine | EN300-1109618-2.5g |
1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine |
1861555-10-3 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1109618-0.1g |
1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine |
1861555-10-3 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1109618-10.0g |
1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine |
1861555-10-3 | 10g |
$4914.0 | 2023-05-27 | ||
Enamine | EN300-1109618-5g |
1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine |
1861555-10-3 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1109618-1g |
1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine |
1861555-10-3 | 95% | 1g |
$842.0 | 2023-10-27 |
1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amineに関する追加情報
Introduction to 1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine (CAS No. 1861555-10-3)
1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine, identified by its CAS number 1861555-10-3, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The unique arrangement of atoms in its molecular framework, including the presence of an amine group and an alkoxy side chain, positions it as a promising candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of 1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine consists of a triazole ring fused with an amine functional group at the 3-position, and a propyl chain substituted with a propan-2-yloxy moiety at the 3-position of the triazole ring. This configuration introduces both hydrophilic and lipophilic regions, making it potentially suitable for membrane interactions and cellular uptake. Such structural features are often exploited in the design of bioactive molecules to enhance pharmacokinetic properties.
In recent years, there has been a growing interest in triazole derivatives due to their demonstrated efficacy in various biological assays. The triazole core is particularly valued for its ability to interfere with essential metabolic pathways in pathogens, making it a cornerstone in antifungal and antiviral drug development. Additionally, the amine group in 1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine provides a site for further functionalization, allowing chemists to tailor the compound’s properties for specific therapeutic targets.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. The triazole ring can act as a scaffold for inhibiting enzymes that are overexpressed in diseases such as cancer and inflammation. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain kinases and phosphodiesterases, which are critical regulators of cellular signaling pathways. These findings align with the broader trend in drug discovery toward targeting enzyme mechanisms rather than simply blocking receptor interactions.
The alkoxy side chain in 1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine also contributes to its pharmacological profile by influencing solubility and metabolic stability. The propyl chain enhances lipophilicity, which is often necessary for crossing biological membranes, while the propan-2-yloxy group introduces polarity that can improve water solubility. This balance is crucial for achieving optimal bioavailability and reducing off-target effects.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine for potential biological activity. Machine learning models can predict binding affinities and toxicity profiles with remarkable accuracy, expediting the drug discovery process. These tools have been instrumental in identifying novel derivatives of this compound that may exhibit enhanced efficacy or reduced side effects.
In clinical research settings, 1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine has been investigated as a lead compound for developing treatments against resistant pathogens. The triazole moiety’s ability to disrupt fungal cell wall synthesis makes it particularly relevant in combating infections caused by multidrug-resistant fungi. Additionally, its structural versatility allows for modifications that could improve its interaction with bacterial enzymes involved in DNA replication or metabolic processes.
The synthesis of 1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include nucleophilic substitution reactions to form the triazole ring and subsequent functionalization of the propyl chain. Advances in synthetic methodologies have made it possible to produce this compound on scales suitable for preclinical testing without compromising quality.
The safety profile of 1-[3-(propan-2-yloxy)propyl]-1H-1,2,4-triazol-3-amine is still under investigation, but early studies suggest that it exhibits moderate toxicity at high concentrations. However, its potential benefits may outweigh these risks if used judiciously in therapeutic contexts. Further research is needed to fully understand its pharmacokinetic behavior and long-term effects.
Future directions in the study of CAS No. 1861555-10-3 include exploring its interactions with other biological targets beyond enzymes and receptors. Researchers are also investigating how modifications to its structure can enhance its bioavailability or reduce immunogenicity. These efforts aim to translate laboratory findings into viable therapeutic options for patients worldwide.
In conclusion, 1861555–10–3 represents a promising area of research with significant potential for advancing pharmaceutical treatments across multiple disease areas. Its unique structural features make it an attractive candidate for further development by medicinal chemists and biologists alike.
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